molecular formula C13H15N3O2 B1305165 Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate CAS No. 68462-61-3

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Cat. No.: B1305165
CAS No.: 68462-61-3
M. Wt: 245.28 g/mol
InChI Key: CJCXZTWYOFENDL-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-amino-1-benzylimidazole-5-carboxylate with suitable reagents to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process and achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate
  • Ethyl 5-Amino-1-phenyl-1H-imidazole-4-carboxylate
  • Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

Comparison: Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets and distinct pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 5-amino-1-benzylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCXZTWYOFENDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384659
Record name Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68462-61-3
Record name Ethyl 5-amino-1-(phenylmethyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68462-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different alkylation and acylation reactions that ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate can undergo?

A1: [] this compound exhibits diverse reactivity with alkylating and acylating agents:

    Q2: How does the research leverage this compound to synthesize more complex imidazole derivatives?

    A2: [] The research utilizes this compound as a building block for synthesizing more complex imidazoles, mimicking intermediates in biological pathways:

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